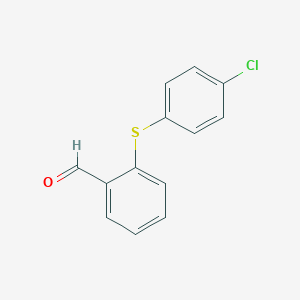

2-(4-Chlorophenylthio)Benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenyl)sulfanylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClOS/c14-11-5-7-12(8-6-11)16-13-4-2-1-3-10(13)9-15/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQKLAEUCMKGSEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)SC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10381034 | |

| Record name | 2-(4-Chlorophenylthio)Benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107572-07-6 | |

| Record name | 2-(4-Chlorophenylthio)Benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-Chlorophenylthio)Benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 2-(4-chlorophenylthio)benzaldehyde, a key intermediate in the development of various pharmaceuticals and functional organic materials. This document delves into the primary synthetic strategies, offering a comparative analysis of their mechanistic underpinnings and practical considerations. A detailed, field-proven experimental protocol for a preferred synthetic route is provided, alongside a thorough characterization of the target compound using modern analytical techniques. This guide is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery.

Introduction: Significance and Synthetic Overview

This compound is a diaryl thioether aldehyde that serves as a versatile building block in organic synthesis. Its structural motif, featuring a thioether linkage between two distinct aromatic rings, one of which is functionalized with an aldehyde group, makes it a valuable precursor for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules with potential biological activity.

The synthesis of this class of compounds primarily relies on the formation of the aryl-sulfur bond. The two most prevalent and mechanistically distinct strategies for achieving this transformation are Nucleophilic Aromatic Substitution (SNAr) and Ullmann Condensation . The choice between these methodologies is often dictated by the availability of starting materials, desired reaction conditions, and scalability. This guide will explore both approaches, with a focus on providing a practical and reliable experimental protocol.

Mechanistic Considerations and Synthetic Strategies

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful tool for the formation of C-S bonds in aromatic systems.[1] This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[2] Subsequent elimination of a leaving group restores the aromaticity of the ring.

For the synthesis of this compound, this would involve the reaction of a 2-halobenzaldehyde with 4-chlorothiophenol. The success of an SNAr reaction is highly dependent on the nature of the leaving group and the presence of electron-withdrawing groups on the electrophilic aromatic ring.[2] The aldehyde group at the ortho position to the halogen in 2-halobenzaldehyde acts as a moderate electron-withdrawing group, activating the ring towards nucleophilic attack. Fluorine is typically the best leaving group for SNAr reactions due to its high electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed cross-coupling reaction that is widely used for the formation of carbon-heteroatom bonds, including C-S bonds to form diaryl thioethers.[3][4] The reaction typically involves the coupling of an aryl halide with a thiol in the presence of a copper catalyst and a base.[5][6] While the exact mechanism of the Ullmann reaction is complex and can vary depending on the specific reaction conditions, it is generally believed to involve the formation of a copper(I) thiolate intermediate, which then undergoes oxidative addition to the aryl halide, followed by reductive elimination to yield the diaryl thioether and regenerate the copper catalyst.[5]

Traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper.[4] However, modern advancements have led to the development of more efficient catalytic systems that can operate under milder conditions.

Recommended Synthetic Protocol: Ullmann Condensation

While both SNAr and Ullmann condensation are viable routes, the Ullmann reaction often provides a more general and reliable method for the synthesis of diaryl thioethers, especially when the aromatic ring is not strongly activated by electron-withdrawing groups. The following protocol is a robust and reproducible method for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 2-Chlorobenzaldehyde | Reagent | Sigma-Aldrich |

| 4-Chlorothiophenol | Reagent | Sigma-Aldrich |

| Copper(I) Iodide (CuI) | 98% | Sigma-Aldrich |

| Potassium Carbonate (K₂CO₃) | Anhydrous | Fisher Scientific |

| N,N-Dimethylformamide (DMF) | Anhydrous | Acros Organics |

| Ethyl acetate | ACS Grade | VWR |

| Hexane | ACS Grade | VWR |

| Brine (saturated NaCl solution) | - | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - |

Safety Precautions:

-

All manipulations should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

4-Chlorothiophenol has a strong, unpleasant odor and is toxic. Handle with care.

-

DMF is a potential teratogen and should be handled with caution.

Step-by-Step Experimental Procedure

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chlorobenzaldehyde (1.41 g, 10 mmol), 4-chlorothiophenol (1.45 g, 10 mmol), copper(I) iodide (0.19 g, 1 mmol, 10 mol%), and potassium carbonate (2.76 g, 20 mmol).

-

Solvent Addition: Add 20 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

-

Reaction Execution: Heat the reaction mixture to 120 °C with vigorous stirring under a nitrogen atmosphere.

-

Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 9:1 v/v) as the eluent. The reaction is typically complete within 12-24 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound as a solid.

Visualization of the Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic methods.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₃H₉ClOS |

| Molecular Weight | 248.73 g/mol [7] |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 71-74 °C[8] |

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃):

-

δ 10.2 (s, 1H, -CHO)

-

δ 7.9-7.2 (m, 8H, Ar-H)

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ 191.5 (C=O)

-

Aromatic carbons typically appear in the range of δ 125-145.

-

-

Infrared (IR) Spectroscopy (KBr, cm⁻¹):

-

~3060 (C-H, aromatic)

-

~2850, 2750 (C-H, aldehyde)

-

~1690 (C=O, aldehyde)

-

~1580, 1470 (C=C, aromatic)

-

~1090 (C-S)

-

~820 (C-Cl)

-

-

Mass Spectrometry (GC-MS):

-

m/z 248 (M⁺)[7]

-

Visualization of the Reaction Mechanism

Caption: Simplified schematic of the Ullmann condensation reaction.

Conclusion

This technical guide has outlined the key synthetic strategies for the preparation of this compound, a valuable intermediate in organic synthesis. The Ullmann condensation has been presented as a reliable and efficient method, and a detailed experimental protocol has been provided to facilitate its successful implementation in a laboratory setting. The comprehensive characterization data serves as a benchmark for confirming the identity and purity of the synthesized compound. This guide aims to empower researchers and scientists with the necessary knowledge and practical insights for the synthesis of this important molecule.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2778624, this compound. [Link]

-

Copper-Mediated Methylthiolation of Aryl Halides with DMSO - Supporting Information. The Royal Society of Chemistry. [Link]

-

Ullmann reaction. In Wikipedia; 2023. [Link]

-

Ullmann condensation. In Wikipedia; 2023. [Link]

-

Ullmann Reaction. Organic Chemistry Portal. [Link]

-

Ullmann reaction - L.S.College, Muzaffarpur. [Link]

-

[Supporting Information] Table of Contents - The Royal Society of Chemistry. [Link]

-

Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids. PubMed. [Link]

-

16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. [Link]

-

16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. Ullmann Reaction [organic-chemistry.org]

- 6. Ullmann Reaction | Thermo Fisher Scientific - US [thermofisher.com]

- 7. This compound | C13H9ClOS | CID 2778624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to 2-[(4-chlorophenyl)sulfanyl]benzaldehyde for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-[(4-chlorophenyl)sulfanyl]benzaldehyde, a diaryl thioether with potential applications in medicinal chemistry and materials science. This document will delve into its chemical identity, synthesis methodologies, characterization, and prospective applications, offering a valuable resource for researchers and professionals in drug development.

Chemical Identity and Properties

The compound commonly known as 2-(4-Chlorophenylthio)Benzaldehyde is formally named 2-[(4-chlorophenyl)sulfanyl]benzaldehyde according to IUPAC nomenclature.[1][2] This nomenclature clarifies the connectivity of the sulfur atom (sulfanyl) between the two aromatic rings.

Possessing the molecular formula C₁₃H₉ClOS, this compound has a molecular weight of approximately 248.73 g/mol .[3] It is typically a solid at room temperature, appearing as pale yellow to yellow crystals or powder.[4] Key identifiers are provided in the table below for easy reference.

| Identifier | Value | Source(s) |

| IUPAC Name | 2-[(4-chlorophenyl)sulfanyl]benzaldehyde | [1][2] |

| CAS Number | 107572-07-6 | [3] |

| Molecular Formula | C₁₃H₉ClOS | [3] |

| Molecular Weight | 248.73 g/mol | [3] |

| InChIKey | CQKLAEUCMKGSEQ-UHFFFAOYSA-N | [3] |

Synthesis of 2-[(4-chlorophenyl)sulfanyl]benzaldehyde

The synthesis of diaryl thioethers such as 2-[(4-chlorophenyl)sulfanyl]benzaldehyde can be achieved through several established synthetic strategies. The most common approaches involve the formation of a carbon-sulfur bond between two aryl moieties, typically through nucleophilic aromatic substitution (SₙAr) or a copper-catalyzed Ullmann condensation.

Synthesis via Nucleophilic Aromatic Substitution (SₙAr)

The SₙAr reaction is a powerful method for forming C-S bonds, particularly when one of the aromatic rings is activated by an electron-withdrawing group. In the case of 2-[(4-chlorophenyl)sulfanyl]benzaldehyde, the aldehyde group on one ring and the chloro group on the other influence the reactivity. A plausible SₙAr approach involves the reaction of 2-fluorobenzaldehyde with 4-chlorothiophenol in the presence of a base. The fluorine atom is an excellent leaving group in SₙAr reactions.

Reaction Principle: The reaction proceeds via the formation of a Meisenheimer complex, an intermediate that is stabilized by the electron-withdrawing aldehyde group. The base deprotonates the thiol, forming a more nucleophilic thiolate anion that attacks the electron-deficient carbon of the 2-fluorobenzaldehyde. Subsequent elimination of the fluoride ion yields the desired diaryl thioether.

Caption: SₙAr synthesis workflow for 2-[(4-chlorophenyl)sulfanyl]benzaldehyde.

Experimental Protocol:

A detailed protocol for a similar synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde from 4-fluorobenzaldehyde has been reported and can be adapted for this synthesis.[5]

-

Reactant Preparation: In a round-bottom flask, dissolve 4-chlorothiophenol (1.0 equivalent) and 2-fluorobenzaldehyde (1.0 equivalent) in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO).

-

Base Addition: Add an anhydrous base, such as potassium carbonate (K₂CO₃, 2.0 equivalents), to the mixture.

-

Reaction Conditions: Heat the reaction mixture with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture and pour it into ice water. The crude product will precipitate out.

-

Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified 2-[(4-chlorophenyl)sulfanyl]benzaldehyde.

Synthesis via Ullmann Condensation

The Ullmann condensation is a classic method for the formation of diaryl ethers, thioethers, and amines, utilizing a copper catalyst.[3] This method is particularly useful when SₙAr is not feasible due to the lack of activating groups on the aryl halide.

Reaction Principle: The reaction involves the copper-catalyzed coupling of an aryl halide (e.g., 2-chlorobenzaldehyde or 2-bromobenzaldehyde) with a thiol (4-chlorothiophenol) in the presence of a base. The exact mechanism of the Ullmann reaction is complex and can involve Cu(I)/Cu(III) catalytic cycles.

Sources

- 1. rsc.org [rsc.org]

- 2. Benzaldehyde, 2-chloro- [webbook.nist.gov]

- 3. This compound | C13H9ClOS | CID 2778624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Anticancer-active 3,4-diarylthiolated maleimides synthesis via three-component radical diarylthiolation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-(4-Chlorophenylthio)Benzaldehyde: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-(4-Chlorophenylthio)Benzaldehyde, CAS Number 107572-07-6, a pivotal chemical intermediate. Designed for researchers, chemists, and professionals in drug development and diagnostics, this document delves into the molecule's physicochemical properties, outlines a robust synthesis methodology based on the Ullmann condensation, details analytical characterization techniques, and explores its primary applications. With a focus on scientific integrity, this guide integrates established chemical principles with practical, field-proven insights to serve as an essential resource for laboratory and process development applications.

Introduction and Strategic Importance

This compound is a diaryl thioether derivative distinguished by its unique trifunctional structure: an aldehyde group, a thioether linkage, and a chlorinated aromatic ring. This specific arrangement of functional groups makes it a highly valuable and versatile building block in organic synthesis. Its primary significance lies in its role as a precursor for constructing more complex molecular architectures. Notably, it is a crucial intermediate in the synthesis pathways for advanced diagnostic reagents and tools, where the purity and predictable reactivity of the starting materials are paramount for the accuracy and reliability of the final assay.[1] The molecule's utility also extends to being an analog for benzaldehyde in the synthesis of various biologically active molecules.[2]

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application in research and development. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 107572-07-6 | [3][4][5][6] |

| IUPAC Name | 2-[(4-chlorophenyl)sulfanyl]benzaldehyde | [3][4][5] |

| Molecular Formula | C₁₃H₉ClOS | [3][5][7][8] |

| Molecular Weight | 248.73 g/mol | [3][6][9] |

| Physical Form | Pale yellow to yellow solid, crystals, or powder | [5][7][10] |

| Melting Point | 69 - 76 °C | [5][6][11] |

| Boiling Point | 102-104 °C @ 14 mmHg (18.6 hPa) | [6][11] |

| Purity | ≥95-98% (Typical) | [5][6][7] |

| InChI Key | CQKLAEUCMKGSEQ-UHFFFAOYSA-N | [3][4][5] |

| Sensitivity | Air Sensitive | [10][11] |

Synthesis Pathway: The Ullmann Condensation

The formation of the diaryl thioether bond in this compound is most effectively achieved via a copper-catalyzed cross-coupling reaction known as the Ullmann condensation.[12][13] This reaction is a cornerstone of C-S bond formation, involving the coupling of an aryl halide with a thiophenol.

Causality of Reagent Selection:

-

Aryl Halide: 2-Fluorobenzaldehyde is an ideal substrate. The fluorine atom is highly electron-withdrawing, activating the aromatic ring towards nucleophilic aromatic substitution. Its small size also minimizes steric hindrance at the reaction center.

-

Thiophenol: 4-Chlorothiophenol serves as the sulfur nucleophile.

-

Catalyst: A copper(I) salt, such as Copper(I) iodide (CuI), is a classic and effective catalyst for Ullmann-type reactions.[14] It facilitates the coupling by forming a copper(I) thiolate intermediate.[12]

-

Base: An inexpensive inorganic base like potassium carbonate (K₂CO₃) is used to deprotonate the thiophenol, generating the active thiolate nucleophile required for the reaction.[15]

-

Solvent: A high-boiling, polar aprotic solvent such as Dimethylformamide (DMF) or N-methylpyrrolidone (NMP) is necessary to solubilize the reagents and to achieve the high temperatures (often >150 °C) required to drive the reaction to completion.[12]

The overall reaction mechanism proceeds through the formation of a copper thiolate, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the diaryl thioether product and regenerate the active copper species.

Caption: Ullmann condensation for synthesis of the target compound.

Experimental Protocol: Synthesis

This protocol describes a representative lab-scale synthesis. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE). The reaction is sensitive to air and moisture; therefore, an inert atmosphere is critical.

Equipment:

-

Three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, thermocouple, and a nitrogen/argon inlet.

-

Heating mantle.

-

Standard glassware for workup and purification.

Reagents:

-

4-Chlorothiophenol (1.0 eq)

-

2-Fluorobenzaldehyde (1.1 eq)

-

Copper(I) Iodide (CuI) (0.1 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

Vessel Preparation: To the dry three-neck flask, add 4-chlorothiophenol, anhydrous potassium carbonate, and copper(I) iodide.

-

Inerting: Seal the flask and purge the system with nitrogen or argon for 15-20 minutes to remove oxygen. Maintain a positive pressure of inert gas throughout the reaction.

-

Solvent & Reagent Addition: Add anhydrous DMF via syringe, followed by 2-fluorobenzaldehyde.

-

Reaction: Begin vigorous stirring and heat the mixture to 150-160 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker containing an aqueous solution of 1M hydrochloric acid (HCl) and ice. This quenches the reaction and neutralizes the excess base.

-

Extract the aqueous phase three times with ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

-

Purification:

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound as a pale yellow solid.

-

Characterization and Analytical Profile

Confirming the identity and purity of the synthesized product is a critical, self-validating step. A combination of spectroscopic methods should be employed.

Caption: A typical analytical workflow for product validation.

| Analysis Technique | Expected Result / Observation | Rationale |

| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺) at m/z ≈ 248. Key fragments at m/z 184, 169, 136.[3] | Confirms the molecular weight and provides fragmentation patterns consistent with the structure. The isotopic pattern for one chlorine atom (M⁺ and M+2 peaks in a ~3:1 ratio) should be visible. |

| ¹H NMR | Multiple signals in the aromatic region (δ 7.0-8.0 ppm). A distinct singlet for the aldehyde proton (CHO) downfield (δ ≈ 10.0 ppm). | Provides information on the number and environment of protons, confirming the presence of both substituted benzene rings and the aldehyde group. |

| ¹³C NMR | Signal for the aldehyde carbonyl carbon (C=O) at δ ≈ 190 ppm.[16] Multiple signals in the aromatic region (δ 120-150 ppm). | Confirms the carbon skeleton of the molecule. Spectral data is available in public databases for comparison.[3] |

| IR Spectroscopy | Strong, sharp absorption band around 1690-1710 cm⁻¹ (C=O stretch of aryl aldehyde).[17] C-S stretching vibrations (weaker) around 600-800 cm⁻¹. C-Cl stretching around 700-750 cm⁻¹. | Confirms the presence of key functional groups, most notably the aldehyde carbonyl. |

| HPLC/GC Analysis | A single major peak with an area % corresponding to the required purity (e.g., >98%).[6] | Quantifies the purity of the final product and identifies any residual starting materials or byproducts. |

Applications in Diagnostic Reagent Development

The primary industrial application of this compound is as a high-value intermediate. Its structure is leveraged to build larger, more functional molecules for specific uses.

-

Scaffold for Assay Components: It serves as a foundational scaffold for creating specific molecular probes and labels.[1] The aldehyde group is particularly useful as a reactive handle for conjugation chemistry, allowing it to be covalently linked to other molecules like proteins, antibodies, or oligonucleotides through reductive amination or other condensation reactions.

-

Building Block for Detection Systems: The diaryl thioether core can be further functionalized to create components of detection systems, such as enzyme substrates or fluorescent reporters, where the thioether linkage provides stability and specific electronic properties.[1]

For formulation scientists, sourcing this intermediate with a high and consistent purity (typically ≥98%) is essential to ensure batch-to-batch reproducibility and the ultimate performance of the diagnostic reagent.[1][6]

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety and maintain the integrity of the compound.

-

Hazard Profile: The compound is classified with a "Warning" signal word.[4][18] Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4] Always consult the most current Safety Data Sheet (SDS) from the supplier.[10][19][20]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, nitrile gloves, and a lab coat.[10][19]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[4][19] As the material is air-sensitive, prolonged exposure to the atmosphere should be minimized.[10][11] For transfers, consider using a glove box or maintaining a flow of inert gas.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[10][19] For long-term storage and to prevent degradation, storing under an inert atmosphere (nitrogen or argon) is highly recommended.[10]

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation, particularly in the field of diagnostics. Its synthesis via the robust Ullmann condensation is a well-understood and scalable process. Proper analytical characterization is crucial to validating its structure and ensuring the high purity required for its applications. By understanding its synthesis, properties, and handling requirements, researchers and development professionals can effectively leverage this versatile intermediate to advance their projects in creating next-generation chemical and biological tools.

References

-

Wikipedia. Ullmann condensation. [Link]

-

PubChem. This compound | C13H9ClOS | CID 2778624. [Link]

-

ACS Publications. CuI-Catalyzed Ullmann-Type Coupling of Phenols and Thiophenols with 5-Substituted 1,2,3-Triiodobenzenes: Facile Synthesis of Mammary Carcinoma Inhibitor BTO-956 in One Step. [Link]

-

SynArchive. Ullmann Condensation. [Link]

-

Arkat USA. Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. [Link]

- Google Patents. US4288386A - Ullmann reaction for the synthesis of diaryl ethers.

-

Autechaux. The Role of CAS 107572-07-6 in Diagnostic Reagent Formulation. [Link]

-

Kasturi Aromatics. material safety data sheet sds/msds. [Link]

-

Royal Society of Chemistry. Supporting Information. [Link]

-

ResearchGate. UV-Visible, IR, and 1 NMR spectral data of compounds. | Download Table. [Link]

-

Techno PharmChem. BENZALDEHYDE MATERIAL SAFETY DATA SHEET. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C13H9ClOS | CID 2778624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-[(4-Chlorophenyl)thio]benzaldehyde | 107572-07-6 [sigmaaldrich.com]

- 5. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. 2-((4-Chlorophenyl)thio)benzaldehyde | CymitQuimica [cymitquimica.com]

- 8. scbt.com [scbt.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 12. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 13. synarchive.com [synarchive.com]

- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 15. arkat-usa.org [arkat-usa.org]

- 16. rsc.org [rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. 107572-07-6 | 2-((4-Chlorophenyl)thio)benzaldehyde - AiFChem [aifchem.com]

- 19. fishersci.com [fishersci.com]

- 20. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to the Prospective Crystal Structure of 2-(4-Chlorophenylthio)Benzaldehyde

A Hypothetical Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

To date, the single-crystal X-ray structure of 2-(4-Chlorophenylthio)Benzaldehyde has not been reported in the public domain. This guide addresses this knowledge gap by providing a comprehensive, hypothetical framework for its determination and analysis. For researchers in materials science and drug development, understanding the three-dimensional structure of this molecule is crucial for predicting its physicochemical properties and biological activity. This document outlines a detailed methodology for the synthesis, crystallization, and structural elucidation of the title compound, and based on analogous structures, predicts its key crystallographic features and intermolecular interactions. This work serves as a robust roadmap for the future empirical study of this compound.

Introduction: The Significance of Structural Elucidation

This compound is a bi-aromatic compound featuring a flexible thioether linkage. Such molecules are of significant interest in medicinal chemistry and materials science. The presence of a reactive aldehyde group, a polarizable sulfur atom, and a halogenated phenyl ring suggests the potential for diverse intermolecular interactions that can dictate the compound's solid-state properties and its affinity for biological targets. It has been noted for its utility as a synthetic analogue in the creation of biologically active molecules.[1]

A definitive crystal structure would provide invaluable insights into:

-

Molecular Conformation: The dihedral angles between the two phenyl rings and the orientation of the aldehyde group.

-

Intermolecular Interactions: The nature and strength of non-covalent interactions such as hydrogen bonds, halogen bonds, and π–π stacking.

-

Polymorphism: The potential for the molecule to adopt different crystalline forms, which can impact its solubility, stability, and bioavailability.

This guide will proceed with a hypothetical yet rigorous examination of the process to uncover these structural details.

Synthesis and Characterization

The synthesis of this compound is the logical first step. A common and effective method would be the nucleophilic aromatic substitution reaction between 2-fluorobenzaldehyde and 4-chlorothiophenol.

Detailed Synthetic Protocol

Reaction Scheme:

A plausible synthetic route.

Materials:

-

2-Fluorobenzaldehyde

-

4-Chlorothiophenol

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4-chlorothiophenol (1.1 eq.) in anhydrous DMF, add anhydrous K₂CO₃ (2.0 eq.).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 2-fluorobenzaldehyde (1.0 eq.) to the reaction mixture.

-

Heat the reaction to 80 °C and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel.

Spectroscopic Characterization

The identity and purity of the synthesized this compound would be confirmed by standard spectroscopic methods.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the range of 7.0-8.0 ppm; Aldehyde proton as a singlet around 10.0 ppm. |

| ¹³C NMR | Aromatic carbons between 120-140 ppm; Carbonyl carbon around 190 ppm. |

| IR Spectroscopy | Strong C=O stretch around 1700 cm⁻¹; C-S stretch around 700-800 cm⁻¹. |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of C₁₃H₉ClOS (248.73 g/mol ).[2][3] |

Crystal Growth: The Gateway to X-ray Diffraction

Obtaining single crystals of sufficient quality is often the most challenging step in structure determination.[4] For this compound, a solid at room temperature, several crystallization techniques should be explored.[5][6][7]

Recommended Crystallization Protocol

Method: Slow Evaporation

-

Prepare saturated solutions of the purified compound in various solvents of differing polarity (e.g., ethanol, acetone, dichloromethane, ethyl acetate).

-

Loosely cap the vials to allow for slow evaporation of the solvent at room temperature.

-

Monitor the vials daily for the formation of single crystals.

Method: Vapor Diffusion

-

Dissolve the compound in a small amount of a good solvent (e.g., dichloromethane).

-

Place this solution in an open vial inside a larger, sealed container.

-

Add a poor solvent (e.g., hexane) to the larger container, ensuring the levels are below the top of the inner vial.

-

The poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystallization.

Single-Crystal X-ray Diffraction Analysis

Once suitable crystals are obtained, the next step is to determine the three-dimensional arrangement of atoms using single-crystal X-ray diffraction.

Experimental Workflow

Workflow for single-crystal X-ray diffraction.

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.

-

Data Processing: The raw diffraction data is processed to determine the unit cell dimensions, space group, and reflection intensities.

-

Structure Solution: The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data to improve the agreement between the calculated and observed structure factors.

-

Validation: The final structure is validated using crystallographic software to check for errors and ensure its chemical and geometric sensibility.

Predicted Crystal Structure and Intermolecular Interactions

While the actual crystal structure is unknown, we can predict its key features based on the structures of related benzaldehyde and chlorophenylthio-containing compounds.[8]

Hypothetical Crystallographic Data

The following table presents a plausible set of crystallographic parameters for this compound, based on typical values for organic molecules of similar size and composition.

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pca2₁ |

| a (Å) | 8 - 12 |

| b (Å) | 5 - 9 |

| c (Å) | 15 - 20 |

| α (°) | 90 |

| β (°) | 95 - 105 |

| γ (°) | 90 |

| Volume (ų) | 1200 - 1600 |

| Z | 4 |

Anticipated Intermolecular Interactions

The molecular structure of this compound contains several functional groups capable of participating in a variety of non-covalent interactions, which would be crucial in stabilizing the crystal lattice.

Predicted intermolecular interactions.

-

C-H···O Hydrogen Bonds: The aldehyde oxygen is a strong hydrogen bond acceptor and is likely to interact with aromatic C-H donors from neighboring molecules, a common motif in the crystal packing of benzaldehyde derivatives.

-

π–π Stacking: The two electron-rich aromatic rings can engage in π–π stacking interactions, which would contribute significantly to the overall stability of the crystal lattice.

-

Halogen Bonding: The chlorine atom on the phenyl ring can act as a halogen bond donor, potentially interacting with the aldehyde oxygen or the π-system of an adjacent aromatic ring.

-

C-H···π Interactions: The aromatic rings can also act as acceptors for C-H···π interactions with C-H bonds from nearby molecules.

Conclusion and Future Outlook

This technical guide has presented a comprehensive, albeit hypothetical, pathway to determining and understanding the crystal structure of this compound. By following the detailed protocols for synthesis, crystallization, and X-ray diffraction analysis, researchers can obtain the empirical data needed to either confirm or refine the predictions made in this work. The elucidation of this crystal structure will be a valuable contribution to the fields of chemical crystallography, medicinal chemistry, and materials science, providing a foundational understanding of the solid-state behavior of this versatile molecule.

References

-

PubChem. This compound. Available at: [Link]

-

National Institutes of Health. Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses. Available at: [Link]

-

MDPI. Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one. Available at: [Link]

-

PubMed. Intermolecular interactions and unexpected isostructurality in the crystal structures of the dichlorobenzaldehyde isomers. Available at: [Link]

-

PubMed Central. Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole. Available at: [Link]

-

Cambridge Crystallographic Data Centre. CCDC: Structural Chemistry Data, Software, and Insights. Available at: [Link]

-

Cambridge Crystallographic Data Centre. Access Structures. Available at: [Link]

-

National Institutes of Health. X-Ray Crystallography of Chemical Compounds. Available at: [Link]

-

PubChem. 2-(4-Chlorophenylthio)triethylamine. Available at: [Link]

Sources

- 1. 2-(4-Chlorophenylthio)triethylamine | C12H18ClNS | CID 26171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-[(4-Chlorophenyl)sulfanyl]-2-methoxy-1-phenylethan-1-one: crystal structure and Hirshfeld surface analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C13H9ClOS | CID 2778624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-[(4-Chlorophenyl)sulfanyl]-2-methoxy-1-phenylethan-1-one: crystal structure and Hirshfeld surface analysis-医药卫生知识服务系统 [medks.imicams.ac.cn]

- 6. abis-files.kayseri.edu.tr [abis-files.kayseri.edu.tr]

- 7. 2-[(4-Chlorophenyl)sulfanyl]-2-methoxy-1-phenylethan-1-one: crystal structure and Hirshfeld surface analysis - Sunway Institutional Repository [eprints.sunway.edu.my]

- 8. 2-((4-Chlorophenyl)thio)benzaldehyde | CymitQuimica [cymitquimica.com]

A Technical Guide to the Spectroscopic Characterization of 2-(4-Chlorophenylthio)Benzaldehyde

Molecular Structure and Spectroscopic Overview

2-(4-Chlorophenylthio)Benzaldehyde possesses a unique electronic and structural framework, combining an aldehyde functionality with a diaryl thioether linkage. The spectroscopic analysis of this compound is crucial for confirming its identity and purity after synthesis. The key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—each provide a unique piece of the structural puzzle.

Molecular Formula: C₁₃H₉ClOS[1][2]

Molecular Weight: 248.73 g/mol [1][2]

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol for GC-MS

-

Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent like dichloromethane or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Method:

-

Injector: 250 °C

-

Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min.

-

Carrier Gas: Helium.

-

-

MS Method:

-

Ionization Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis: Identify the chromatographic peak corresponding to the compound and analyze its mass spectrum to identify the molecular ion and major fragment ions.

Conclusion

The spectroscopic data, whether experimentally obtained or predicted based on sound chemical principles and analogous structures, provides a comprehensive fingerprint for the identification and characterization of this compound. The combination of NMR, IR, and MS techniques allows for the unambiguous confirmation of its molecular structure. This guide serves as a valuable resource for researchers working with this and related compounds, providing both the expected data and the methodologies to acquire and interpret it.

References

-

Beilstein Journal of Organic Chemistry. (2020). Supporting Information for Rhodium-catalyzed reductive carbonylation of aryl iodides to arylaldehydes with syngas. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- The Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32. Retrieved from an archived page of the Royal Society of Chemistry.

-

Beilstein Journal of Organic Chemistry. (2020). Supporting Information for Rhodium-catalyzed reductive carbonylation of aryl iodides to arylaldehydes with syngas. Retrieved from [Link]

- The Royal Society of Chemistry. (n.d.). Asymmetric addition of hydrazones as alkyl carbanion equivalents with aryl imines in water - Supporting Information. Retrieved from an archived page of the Royal Society of Chemistry.

-

SpectraBase. (n.d.). 2-((4-Chlorophenyl)thio)pyridine. Retrieved from [Link]

- The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from an archived page of the Royal Society of Chemistry.

-

ResearchGate. (n.d.). FT-IR Spectrum of Benzaldehyde. Retrieved from [Link]

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from an archived page of the University of Colorado Boulder.

-

Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzaldehyde, 2-[(phenylmethyl)thio]-; benzaldehyde, o-(benzylthio)-. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Methylthio)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions. Retrieved from [Link]

-

MDPI. (n.d.). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Retrieved from [Link]

-

PubMed Central. (n.d.). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 2-(4-Chlorophenylthio)Benzaldehyde: Properties, Synthesis, and Applications in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Chlorophenylthio)Benzaldehyde, a diaryl thioether derivative, is a versatile chemical intermediate that has garnered interest in the fields of organic synthesis and medicinal chemistry. Its unique structural motif, featuring a benzaldehyde ring linked to a 4-chlorophenyl group via a sulfur bridge, provides a scaffold for the development of a diverse array of more complex molecules. This guide offers a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic routes, its reactivity, and its emerging applications, particularly as a building block in the synthesis of biologically active compounds. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Physicochemical Properties

This compound is a solid at room temperature, typically appearing as a pale yellow to yellow crystalline powder.[1] It is characterized by the following identifiers and properties:

| Property | Value | Reference(s) |

| IUPAC Name | 2-((4-chlorophenyl)thio)benzaldehyde | [2] |

| Synonyms | This compound, 2-(4-chlorophenyl)sulfanylbenzaldehyde | [3] |

| CAS Number | 107572-07-6 | [3] |

| Molecular Formula | C₁₃H₉ClOS | [2] |

| Molecular Weight | 248.73 g/mol | [2] |

| Melting Point | 71-74 °C | [4] |

| Boiling Point | 102-104 °C at 14 mmHg | [4] |

| Appearance | Pale yellow to yellow crystals or powder | [1] |

| Purity | Typically ≥95% | [3] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a nucleophilic aromatic substitution reaction, specifically a variation of the Ullmann condensation.[5] This reaction involves the coupling of an aryl halide with a thiol in the presence of a copper catalyst and a base.

Reaction Scheme: Ullmann Condensation

Caption: Ullmann condensation for the synthesis of this compound.

Experimental Protocol: Synthesis via Ullmann Condensation

The following protocol is a representative procedure for the synthesis of this compound, adapted from general methods for Ullmann-type reactions.[5]

Materials:

-

2-Chlorobenzaldehyde

-

4-Chlorothiophenol

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chlorobenzaldehyde (1 equivalent), 4-chlorothiophenol (1.1 equivalents), copper(I) iodide (0.1 equivalents), and anhydrous potassium carbonate (2 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

-

Add anhydrous DMF via syringe to the flask to achieve a concentration of approximately 0.5 M with respect to the 2-chlorobenzaldehyde.

-

Heat the reaction mixture to 120-140 °C with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the aldehyde functional group and the diaryl thioether linkage.

-

Aldehyde Group Reactions: The aldehyde moiety can undergo a variety of classical transformations, including:

-

Oxidation: Can be oxidized to the corresponding carboxylic acid, 2-((4-chlorophenyl)thio)benzoic acid, using standard oxidizing agents such as potassium permanganate or Jones reagent.

-

Reduction: Can be reduced to the corresponding alcohol, (2-((4-chlorophenyl)thio)phenyl)methanol, using reducing agents like sodium borohydride or lithium aluminum hydride.

-

Condensation Reactions: The aldehyde can participate in condensation reactions with various nucleophiles, such as amines, hydrazines, and active methylene compounds, to form imines, hydrazones, and chalcone-like structures, respectively. These reactions are pivotal for the synthesis of diverse heterocyclic compounds.

-

-

Thioether Linkage: The thioether bond is generally stable but can be susceptible to oxidation under harsh conditions to form the corresponding sulfoxide and sulfone. The sulfur atom can also influence the reactivity of the aromatic rings through its electron-donating and -withdrawing properties.

Applications in Drug Development and Medicinal Chemistry

This compound serves as a valuable scaffold for the synthesis of various biologically active molecules. The diaryl thioether motif is present in a number of compounds with demonstrated pharmacological activities.

-

Antifungal Agents: Derivatives of this compound have been investigated for their antifungal properties. For instance, benzamides derived from a similar 2-((4-chlorophenoxy)methyl) scaffold have shown good antifungal activity.[6] The structural similarity suggests that derivatives of this compound could also exhibit antifungal potential. The lipophilic nature of the diaryl thioether moiety can facilitate membrane permeability in fungal cells.

-

Anticancer Agents: The benzaldehyde and diaryl thioether moieties are found in various classes of anticancer agents. For example, chalcones derived from substituted benzaldehydes have been reported to possess cytotoxic activities.[7] Furthermore, 1,2,4-triazole-3-thiol derivatives containing a 4-chlorophenyl group have been evaluated as potential anticancer agents.[4] this compound can serve as a starting material for the synthesis of such compounds.

-

Building Block for Complex Molecules: This compound has been described as a useful analogue for benzaldehyde in the synthesis of biologically active molecules, including analogues of the antibiotic erythromycin.[8] This highlights its role as a versatile starting material in the construction of complex natural product-like molecules.

Analytical and Spectroscopic Characterization

The identity and purity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed to assess the purity of the compound.

Protocol:

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve a small amount of the compound in acetonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for both separation and identification.

Protocol:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

-

Carrier Gas: Helium

-

Inlet Temperature: 250 °C

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 300 °C at 15 °C/min, and hold for 5 minutes.

-

Mass Spectrometer: Electron ionization (EI) at 70 eV.

Spectroscopic Data Interpretation

-

¹H NMR: The proton NMR spectrum would be expected to show a singlet for the aldehyde proton around 10 ppm. The aromatic region (7-8 ppm) would display a complex pattern of multiplets corresponding to the nine aromatic protons.

-

¹³C NMR: The carbon NMR spectrum would show a signal for the carbonyl carbon around 190 ppm. The aromatic region would contain multiple signals for the 12 aromatic carbons.

-

IR Spectroscopy: The infrared spectrum would exhibit a strong characteristic absorption band for the C=O stretch of the aldehyde at approximately 1700 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak [M]⁺ at m/z 248 and a characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ at m/z 250 with about one-third the intensity of the M⁺ peak).

Safety and Toxicology

Based on available safety data sheets, this compound is not classified as a hazardous substance according to GHS criteria.[9] However, as with all chemicals, it should be handled with appropriate care in a laboratory setting.

-

General Precautions: Use in a well-ventilated area. Wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[9]

-

Stability: The compound is noted to be air-sensitive, and therefore should be stored under an inert atmosphere.[9]

Conclusion

This compound is a valuable chemical intermediate with a range of potential applications in organic synthesis and medicinal chemistry. Its synthesis is accessible through established methodologies like the Ullmann condensation. The reactivity of its aldehyde group allows for a wide array of chemical transformations, making it a versatile building block for the creation of more complex molecules with potential biological activities, including antifungal and anticancer properties. While comprehensive toxicological data is limited, standard laboratory safety precautions should be observed when handling this compound. This guide provides a foundational understanding of this compound, which should aid researchers in its effective utilization in their scientific endeavors.

References

- SYNTHESIS OF SOME NEW 2-((4-CHLOROPHENOXY)METHYL)-N- (ARYLCARBAMOTHIOYL) BENZAMIDES AS POTENTIAL ANTIFUNGAL AGENTS. (n.d.). N/A.

- Synthesis, antibacterial, antifungal and antiinflammatory activities of 4-aryl- 2-(4-chlorophenyl) -. (n.d.). Scholars Research Library.

-

This compound | C13H9ClOS | CID 2778624. (n.d.). PubChem. Retrieved from [Link]

-

Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Bień, M., Błaszczyk, B., Kalinowska, K., Młochowski, J., & Inglot, A. D. (1999). Antifungal activity of 2-(4-chlorophenyl)-1,2-benzisoselenazol-3(2H)-one, the analog of Ebselen. Archivum immunologiae et therapiae experimentalis, 47(3), 185–193.

- Fungicide activity of 5-(4-chlorobenzylidene)-(Z)-2-dimethylamino-1,3-thiazol-4-one against Cryptococcus neoformans. (n.d.). PubMed.

- Preclinical toxicity of innovative molecules: In vitro, in vivo and metabolism prediction. (2020). Chemico-Biological Interactions.

- SAFETY DATA SHEET - this compound. (2025, October 30). Thermo Fisher Scientific.

- Design, synthesis and biological evaluation of novel 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as an anticancer agent. (n.d.).

- Synthesis of Biologically Active Molecules through Multicomponent Reactions. (n.d.). PMC.

- Synthesis and Anti-Yeast Evaluation of Novel 2-Alkylthio-4-chloro-5-methyl-N-[imino-(1-oxo-(1H)-phthalazin-2-yl)

- Novel 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: Synthesis, Molecular Structure, Anticancer Activity, Apoptosis-Inducing Activity and Metabolic Stability. (n.d.). PMC.

- Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox C

- Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph. (2025). British Journal of Cancer.

- THE MUTAGENICITY OF CARCINOGENIC COMPOUNDS. (n.d.). NCBI.

- Definitive relationships among chemical structure, carcinogenicity and mutagenicity for 301 chemicals tested by the U.S. NTP. (n.d.). PubMed.

- Concerted Nucleophilic Aromatic Substitution Reactions. (2019). PubMed.

- Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Rel

- TR-378: Benzaldehyde (CASRN 100-52-7) in F344/N Rats and B6C3F1Mice (Gavage Studies). (n.d.).

- Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). PMC.

- Concerted Nucleophilic Arom

- 16.6: Nucleophilic Aromatic Substitution. (2025, February 2). Chemistry LibreTexts.

- m-CHLOROBENZALDEHYDE. (n.d.). Organic Syntheses Procedure.

- (PDF) Synthesis of N'-Substituted-2-(5-(4-Chlorophenyl)-1,3,4- oxadiazol-2-ylthio)acetohydrazide Derivatives as Suitable Antibacterial Agents. (n.d.).

- 4.7 2,4-D (020) (T)**. (n.d.).

- Synthesis of a Novel 2-((4,5-Diphenyl-4H-1,2,4-triazol-3-yl)thio)acetaldehyde as a Bisulfite Adduct. (n.d.). MDPI.

- NTP toxicity studies of toxicity studies of 2,4-decadienal (CAS No. 25152-84-5)

Sources

- 1. prepchem.com [prepchem.com]

- 2. This compound | C13H9ClOS | CID 2778624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-((4-Chlorophenyl)thio)benzaldehyde | CymitQuimica [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. Ullmann Reaction [organic-chemistry.org]

- 6. farmaciajournal.com [farmaciajournal.com]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. 4.7 2,4-D (020) (T)** [fao.org]

Potential biological activity of 2-(4-Chlorophenylthio)Benzaldehyde derivatives.

An In-depth Technical Guide to the Potential Biological Activity of 2-(4-Chlorophenylthio)Benzaldehyde Derivatives

Authored by: A Senior Application Scientist

Foreword: Unveiling the Therapeutic Potential of a Niche Chemical Scaffold

In the landscape of medicinal chemistry, the exploration of novel chemical scaffolds as backbones for therapeutic agents is a continuous endeavor. The this compound core, a unique structure combining a benzaldehyde moiety with a chlorophenylthio group, presents an intriguing yet underexplored area of research. While direct biological data on this specific molecule and its derivatives are sparse, a comprehensive analysis of structurally related compounds provides a strong rationale for their potential as bioactive agents. This guide aims to bridge the existing knowledge gap by synthesizing information from analogous chemical classes and to provide a robust framework for the systematic investigation of this compound derivatives. We will delve into the established biological activities of benzaldehydes and thioethers, hypothesize the potential therapeutic applications of our target compounds, and provide detailed experimental protocols for their validation.

The Core Moiety: this compound

The foundational molecule, this compound, is a heterocyclic compound featuring two aromatic rings linked by a thioether bridge.[1] Its chemical structure (C13H9ClOS) consists of a benzaldehyde ring substituted at the 2-position with a 4-chlorophenylthio group.[2][3] While its primary documented application is in chemical synthesis, for instance as an analog for benzaldehyde in the creation of other biologically active molecules, its own therapeutic potential remains largely untapped.[1] The presence of the reactive aldehyde group, the flexible thioether linkage, and the halogenated aromatic ring are all features that suggest a potential for diverse biological interactions.

Extrapolating from Analogs: A Review of Potential Biological Activities

To build a hypothesis for the biological activity of this compound derivatives, we must look to the established bioactivities of its constituent parts and related structures.

Anti-inflammatory Properties of Benzaldehyde Derivatives

A significant body of research points to the anti-inflammatory effects of various benzaldehyde derivatives. These compounds have been shown to modulate key inflammatory pathways. For instance, certain benzaldehyde derivatives isolated from marine fungi have demonstrated the ability to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][5][6]

The mechanism of action for these anti-inflammatory effects often involves the inhibition of critical signaling pathways. Several studies have shown that benzaldehyde derivatives can suppress the activation of nuclear factor-κB (NF-κB), a key transcription factor in the inflammatory response, by preventing the phosphorylation of its inhibitor, IκB.[4][5] Furthermore, some derivatives induce the expression of heme oxygenase-1 (HO-1) through the activation of the Nrf2 pathway, which contributes to their anti-inflammatory effects.[4][5][6] Other studies have implicated the suppression of the mitogen-activated protein kinase (MAPK) signaling pathway, specifically the phosphorylation of ERK, JNK, and p38, as a mechanism for the anti-inflammatory action of certain benzaldehydes.[7]

Anticancer Potential of Benzaldehyde and Thioether-Containing Compounds

Benzaldehyde itself has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells and suppress metastasis in animal models.[8] Its derivatives have shown a wide range of cytotoxic activities against various cancer cell lines.[9][10][11] The mechanisms underlying these anticancer effects are diverse and include the induction of apoptosis (programmed cell death), which can be initiated through both intrinsic (mitochondrial) and extrinsic pathways.[9][12]

For example, some nitrobenzaldehyde derivatives function as "caged" proton carriers that, upon activation by UV light, cause intracellular acidification and subsequent apoptosis of tumor cells.[13] Other benzaldehyde analogs, such as thiosemicarbazones, are thought to exert their cytotoxic effects by inhibiting ribonucleotide reductase, an enzyme essential for DNA synthesis.[9] The introduction of a thioether linkage, particularly with a substituted phenyl group, can significantly influence the anticancer activity. For instance, various 2-alkylthio derivatives have been synthesized and shown to possess pro-apoptotic activity against cancer cells.[14] The structure-activity relationship often depends on the nature and position of substituents on the aromatic rings.

Antimicrobial Activity of Benzaldehyde Derivatives

Benzaldehyde and its derivatives are recognized for their broad-spectrum antimicrobial properties, acting as bactericides, fungicides, and algaecides.[15] Their mechanism of action against bacteria often involves interaction with the cell surface, leading to the disintegration of the cell membrane and the release of intracellular components.[15] Hydroxybenzaldehydes, in particular, exhibit biocidal activity similar to phenols, causing coagulation of cytoplasmic constituents.[15]

The antimicrobial efficacy can be enhanced by derivatization. For example, thiazolidinone derivatives synthesized from substituted benzaldehydes are a well-established class of compounds with broad-spectrum antimicrobial activity, often targeting essential bacterial enzymes.[9] The incorporation of a thioether moiety can also contribute to antimicrobial effects, as seen in various sulfur-containing heterocyclic compounds.

Hypothesized Biological Potential of this compound Derivatives

Based on the evidence from structurally related compounds, we can formulate a strong hypothesis that this compound derivatives possess significant potential as anti-inflammatory, anticancer, and antimicrobial agents.

-

As Anti-inflammatory Agents: The benzaldehyde core suggests a likelihood of inhibiting inflammatory mediators like NO and pro-inflammatory cytokines through the modulation of the NF-κB and MAPK signaling pathways. The 4-chlorophenylthio group may enhance this activity through increased lipophilicity, facilitating cell membrane penetration, and potentially interacting with specific enzymatic targets.

-

As Anticancer Agents: The combination of the benzaldehyde and chlorophenylthio moieties could lead to potent cytotoxic effects against various cancer cell lines. We hypothesize that these derivatives could induce apoptosis through mitochondrial-dependent or -independent pathways. The chlorine substituent on the phenyl ring may play a crucial role in the compound's interaction with biological targets.

-

As Antimicrobial Agents: The inherent antimicrobial properties of benzaldehydes, coupled with the presence of a sulfur atom and a halogen, suggest that these derivatives could exhibit significant activity against a range of bacteria and fungi. The mechanism may involve membrane disruption or inhibition of key microbial enzymes.

Proposed Experimental Workflows for Validation

To systematically evaluate the hypothesized biological activities, a multi-step experimental approach is proposed.

Synthesis of this compound Derivatives

A library of derivatives should be synthesized to explore structure-activity relationships. A general synthetic approach would involve the reaction of 2-fluorobenzaldehyde with 4-chlorothiophenol in the presence of a base to yield the this compound core. Subsequent modifications of the aldehyde group, for instance, through condensation reactions with amines or active methylene compounds, can generate a diverse range of derivatives.

Caption: Workflow for elucidating the mechanism of action of lead derivatives.

-

For Anticancer Activity:

-

Apoptosis Assays: Use Annexin V/Propidium Iodide staining followed by flow cytometry to quantify apoptotic and necrotic cells.

-

Cell Cycle Analysis: Analyze the cell cycle distribution using propidium iodide staining to determine if the compounds cause cell cycle arrest.

-

Western Blotting: Probe for key proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins) and other relevant signaling pathways.

-

-

For Anti-inflammatory Activity:

-

ELISA: Quantify the production of pro-inflammatory cytokines such as TNF-α and IL-6 in cell culture supernatants.

-

Western Blotting: Analyze the phosphorylation status of key signaling proteins in the NF-κB and MAPK pathways.

-

Data Presentation and Interpretation

Quantitative data from the in vitro assays should be summarized in tables for clear comparison of the activity across the synthesized derivatives. This will aid in establishing structure-activity relationships.

Table 1: Hypothetical Anticancer Activity of this compound Derivatives

| Compound | R-group Modification | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. HCT-116 |

| 1a | -H | >100 | >100 |

| 1b | -NH-Phenyl | 25.4 | 32.1 |

| 1c | -NH-(4-methoxyphenyl) | 15.8 | 20.5 |

| 1d | -N(CH3)2 | 5.2 | 8.9 |

Data are hypothetical and for illustrative purposes only.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. By leveraging the known biological activities of benzaldehyde and thioether-containing compounds, a strong case can be made for their potential in anti-inflammatory, anticancer, and antimicrobial applications. The experimental workflows detailed in this guide provide a comprehensive roadmap for the synthesis, screening, and mechanistic evaluation of a library of derivatives. Future research should focus on optimizing the lead compounds through medicinal chemistry approaches to enhance their potency and selectivity, followed by in vivo studies to validate their therapeutic efficacy and safety profiles. The exploration of this chemical space could lead to the discovery of new drug candidates with significant clinical potential.

References

-

Lee, D.S., et al. (2014). Inhibitory effects of benzaldehyde derivatives from the marine fungus Eurotium sp. SF-5989 on inflammatory mediators via the induction of heme oxygenase-1 in lipopolysaccharide-stimulated RAW264.7 macrophages. PubMed. Available at: [Link]

-

Lee, D.S., et al. (2014). Inhibitory Effects of Benzaldehyde Derivatives from the Marine Fungus Eurotium sp. SF-5989 on Inflammatory Mediators via the Induction of Heme Oxygenase-1 in Lipopolysaccharide-Stimulated RAW264.7 Macrophages. ResearchGate. Available at: [Link]

-

A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells. PubMed Central. Available at: [Link]

-

Lee, D.S., et al. (2014). Inhibitory Effects of Benzaldehyde Derivatives from the Marine Fungus Eurotium sp. SF-5989 on Inflammatory Mediators via the Induction of Heme Oxygenase-1 in Lipopolysaccharide-Stimulated RAW264.7 Macrophages. MDPI. Available at: [Link]

-

Isolation and Characterization of Benzaldehyde Derivatives with Anti-Inflammatory Activities from Eurotium cristatum, the Dominant Fungi Species in Fuzhuan Brick Tea. ACS Publications. Available at: [Link]

-

This compound. PubChem. Available at: [Link]

-

Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph. PubMed. Available at: [Link]

-

Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile. PubMed Central. Available at: [Link]

-

Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. NIH. Available at: [Link]

-

Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. MDPI. Available at: [Link]

-

Design, synthesis and evaluation of anticancer activity of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and benzoxazole moieties. PubMed Central. Available at: [Link]

-

Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells. NIH. Available at: [Link]

-

Synthesis and in vitro activity of novel 2-(benzylthio)-4-chloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide derivatives. PubMed Central. Available at: [Link]

-

Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. PubMed Central. Available at: [Link]

-

Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. MDPI. Available at: [Link]

-

EVALUATION OF BIOLOGICAL PROPERTIES OF SOME NITROBENZOFURAZAN DERIVATIVES CONTAINING A SULFIDE GROUP. ResearchGate. Available at: [Link]

-

The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. MDPI. Available at: [Link]

-

Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. ResearchGate. Available at: [Link]

-

Selected Fungal Natural Products with Antimicrobial Properties. MDPI. Available at: [Link]

-

The Fight Against Cancer: Nitrobenzaldehyde as the Potential Warrior. PMC - NIH. Available at: [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C13H9ClOS | CID 2778624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Inhibitory effects of benzaldehyde derivatives from the marine fungus Eurotium sp. SF-5989 on inflammatory mediators via the induction of heme oxygenase-1 in lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Design, synthesis and evaluation of anticancer activity of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and benzoxazole moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells [mdpi.com]

- 13. The Fight Against Cancer: Nitrobenzaldehyde as the Potential Warrior - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(4-Chlorophenylthio)Benzaldehyde: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Chlorophenylthio)Benzaldehyde, a diaryl thioether with significant potential as a versatile intermediate in organic synthesis and medicinal chemistry. While the specific historical context of its initial discovery remains elusive in readily available literature, this document consolidates the current understanding of its chemical properties, outlines established and plausible synthetic routes based on well-known organic reactions, and explores its potential applications, particularly in the realm of drug discovery. The guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel bioactive molecules.

Introduction: The Significance of Diaryl Thioether Scaffolds

The diaryl thioether moiety is a privileged structural motif in medicinal chemistry, appearing in a range of biologically active compounds.[1][2] The sulfur atom, with its ability to engage in various non-covalent interactions and its potential for oxidation to sulfoxide and sulfone analogues, provides a unique handle for modulating the physicochemical and pharmacological properties of a molecule.[3] Compounds incorporating this scaffold have demonstrated a wide spectrum of therapeutic activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.[2][3]

This compound (CAS No. 107572-07-6) represents a key building block within this chemical class. Its bifunctional nature, possessing both a reactive aldehyde group and a diaryl thioether core, makes it an attractive starting material for the synthesis of more complex molecular architectures. The aldehyde can serve as a precursor for the formation of various heterocycles, while the thioether linkage provides a stable yet modifiable core structure.

While a definitive record of its first synthesis is not prominently documented, its existence as a commercial product and its implicit role as a potential intermediate suggest its utility in synthetic campaigns. This guide aims to provide a detailed technical understanding of this compound, drawing from established principles of organic chemistry and the known reactivity of related structures.

Physicochemical Properties of this compound

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.